1-(propan-2-yl)-N-(pyridin-2-yl)-1H-indole-3-carboxamide
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Overview
Description
1-(propan-2-yl)-N-(pyridin-2-yl)-1H-indole-3-carboxamide is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole core, a pyridine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(propan-2-yl)-N-(pyridin-2-yl)-1H-indole-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of pyridine reacts with a halogenated indole derivative in the presence of a palladium catalyst.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the indole derivative with an isocyanate or by using a coupling reagent such as carbodiimide to form the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(propan-2-yl)-N-(pyridin-2-yl)-1H-indole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups on the indole or pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of indole oxides or pyridine oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indole or pyridine derivatives.
Scientific Research Applications
1-(propan-2-yl)-N-(pyridin-2-yl)-1H-indole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(propan-2-yl)-N-(pyridin-2-yl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
1-(pyridin-2-yl)-1H-indole-3-carboxamide: Lacks the propan-2-yl group, which may affect its biological activity and chemical reactivity.
1-(propan-2-yl)-N-(pyridin-3-yl)-1H-indole-3-carboxamide: The position of the pyridine ring is different, which can influence its binding affinity and selectivity for molecular targets.
1-(propan-2-yl)-N-(pyridin-2-yl)-1H-indole-2-carboxamide: The position of the carboxamide group is different, affecting its chemical properties and reactivity.
Uniqueness
1-(propan-2-yl)-N-(pyridin-2-yl)-1H-indole-3-carboxamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H17N3O |
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Molecular Weight |
279.34 g/mol |
IUPAC Name |
1-propan-2-yl-N-pyridin-2-ylindole-3-carboxamide |
InChI |
InChI=1S/C17H17N3O/c1-12(2)20-11-14(13-7-3-4-8-15(13)20)17(21)19-16-9-5-6-10-18-16/h3-12H,1-2H3,(H,18,19,21) |
InChI Key |
LCKVPSGBSFWLCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)C(=O)NC3=CC=CC=N3 |
Origin of Product |
United States |
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